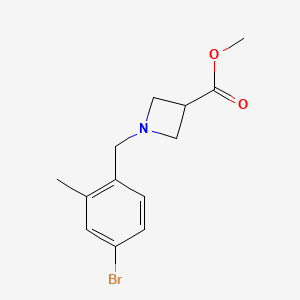
Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chlorobenzylamine.
Formation of Azetidine Ring: The benzylamine derivative undergoes cyclization with an appropriate reagent to form the azetidine ring.
Esterification: The azetidine intermediate is then esterified with methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized azetidine derivatives.
Reduction: Reduced azetidine derivatives.
Hydrolysis: 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the biological activity of azetidine derivatives.
Materials Science: It can be incorporated into polymers to study the effects of azetidine rings on material properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can influence the compound’s binding affinity and specificity due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-(4-bromo-2-fluorobenzyl)azetidine-3-carboxylate
- Methyl 1-(4-chloro-2-bromobenzyl)azetidine-3-carboxylate
- Methyl 1-(4-bromo-2-methylbenzyl)azetidine-3-carboxylate
Uniqueness
Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the benzyl ring. This combination can influence the compound’s reactivity and biological activity, making it distinct from other similar azetidine derivatives.
Propiedades
IUPAC Name |
methyl 1-[(4-bromo-2-chlorophenyl)methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c1-17-12(16)9-6-15(7-9)5-8-2-3-10(13)4-11(8)14/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCSDQMMZLXXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 1-[(4-bromophenyl)methyl]azetidine-3-carboxylate](/img/structure/B8171840.png)







